4-(1-Piperidinyl)-L-glutamic acid
Description
4-(1-Piperidinyl)-L-glutamic acid is a derivative of L-glutamic acid, wherein a piperidinyl group is substituted at the γ-carboxyl position. This modification confers distinct physicochemical and biological properties, making it a compound of interest in medicinal chemistry and metabolic studies. The piperidinyl moiety enhances interactions with protein binding pockets, particularly in enzymes like 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC), where the scaffold engages in π−π interactions and hydrogen bonding . Synthetic routes for such derivatives often involve coupling protected glutamic acid esters with acyl chlorides or mixed anhydrides, as seen in the preparation of analogous compounds like N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid γ-methyl ester .
Properties
CAS No. |
32899-77-7 |
|---|---|
Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S)-2-amino-4-piperidin-1-ylpentanedioic acid |
InChI |
InChI=1S/C10H18N2O4/c11-7(9(13)14)6-8(10(15)16)12-4-2-1-3-5-12/h7-8H,1-6,11H2,(H,13,14)(H,15,16)/t7-,8?/m0/s1 |
InChI Key |
YIKWBGMEIPZPAQ-JAMMHHFISA-N |
SMILES |
C1CCN(CC1)C(CC(C(=O)O)N)C(=O)O |
Isomeric SMILES |
C1CCN(CC1)C(C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1CCN(CC1)C(CC(C(=O)O)N)C(=O)O |
Other CAS No. |
105880-20-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Variable Bridge Lengths
The length of the bridge connecting the glutamic acid backbone to substituents significantly impacts molecular interactions. For example:
Table 1: Impact of Bridge Length on Protein Interactions
| Bridge Length | Key Interactions | Potency (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|
| 3-atom | No π−π with Phe315; weak H-bonding | >10 μM | |
| 4-atom | Strong π−π with Phe315; stable H-bonding | <1 μM |
Stereochemical Variants: L- vs. D-Glutamic Acid Conjugates
Stereochemistry critically influences physicochemical properties. For instance:
Table 2: Retention Time Comparison of Stereoisomers
| Compound | Retention Time (min) | Reference |
|---|---|---|
| This compound | 8.2 | |
| 4-(1-Piperidinyl)-D-glutamic acid | 7.8 |
Metabolic Stability and Isotopic Labeling
Unlike unmodified L-glutamine or L-glutamic acid, the piperidinyl substitution in this compound may alter metabolic pathways. Isotopic labeling studies (e.g., ¹³C₂-glutamine → ¹³C₂-glutamic acid) demonstrate minimal degradation in cerebrospinal fluid, suggesting that bulky substituents like piperidinyl groups could further stabilize against enzymatic conversion .
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